3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one
Overview
Description
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one, also known as 3-AP, is an aminopyrazinone derivative that has attracted attention from the scientific community due to its diverse range of potential applications. 3-AP is a small molecule that has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications. This molecule has been studied for its ability to act as a ligand for various enzymes and receptors, as well as its potential therapeutic applications.
Scientific Research Applications
Hydrogenation and Synthesis
- Hydrogenation processes involving methyl esters of 1H-pyrazoline-3-carboxylic acid can lead to derivatives of 3-aminopyrrolidin-2-one. This process, which predominantly yields the trans isomer, highlights the potential use of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in synthetic chemistry (Gorpinchenko et al., 2009).
Nitrogen-Containing Compounds in Pharmaceuticals and Agrochemicals
- As a nitrogen-containing compound, 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one is part of a class of chemicals integral to the structure of pharmaceuticals and agrochemicals due to their high biological activities. This emphasizes its potential importance in these industries (Higashio & Shoji, 2004).
Catalyst and Reaction Conditions in Synthesis
- In studies on synthesis, this compound is involved in reactions catalyzed by Rh(II), showcasing its role in the production of various heterocyclic compounds, particularly in the context of switchable synthesis techniques (Rostovskii et al., 2017).
Structural Characterization and Molecular Docking
- Research on polymorphs of related compounds demonstrates the potential of 3-aminopyrrolidin-1-yl pyrazin-2(1H)-one in structural characterization and molecular docking studies, which are crucial in the development of new pharmaceuticals (Böck et al., 2020).
Synthesis of Pyrazole Derivatives
- The compound is also relevant in the synthesis of various pyrazole derivatives, which have a range of applications in medicinal chemistry, further highlighting its versatility in pharmaceutical research (Kitawat & Singh, 2014).
Mechanism of Action
- FGFRs play a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- Abnormal FGFR activation due to mutations or amplification contributes to cancer progression and resistance to therapy .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-6-1-4-12(5-6)7-8(13)11-3-2-10-7/h2-3,6H,1,4-5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJCDHRUHCFCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopyrrolidin-1-yl)pyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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